Vat Blue 42
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Number (1327-81-7)
Vat Blue 42 is systematically identified through multiple nomenclature systems that reflect its complex chemical structure and industrial applications. The compound is officially designated as Colour Index Vat Blue 42 and carries the Colour Index number 53640, establishing its position within the standardized international classification system for colorants. The Chemical Abstracts Service has assigned the unique registry number 1327-81-7 to this compound, providing unambiguous identification within chemical databases and regulatory frameworks.
The systematic chemical nomenclature for Vat Blue 42 follows International Union of Pure and Applied Chemistry conventions, describing the compound as a derivative of 3-(4-hydroxyanilino)-9-ethylcarbazole that has undergone reaction with sodium polysulfide. Alternative chemical names include para-[(9-Ethyl-9H-carbazol-3-yl)amino]phenol, reaction products with sodium sulfide (Na2(Sx)). The European Inventory of Existing Commercial Chemical Substances number 215-500-6 provides additional regulatory identification within European Union chemical legislation.
Commercial nomenclature varies among suppliers and includes designations such as Hydron Blue G and Sulphur Vat Blue GNX, reflecting different manufacturing processes and market applications. These trade names often incorporate descriptive elements that indicate color characteristics, such as the "reddish blue" designation commonly associated with this compound. The systematic approach to nomenclature ensures consistent identification across scientific literature, regulatory documents, and commercial specifications.
Molecular Formula (C₂₀H₁₈N₂O) and Weight (302.37 grams per mole) Analysis
The molecular composition of Vat Blue 42 is precisely defined by the empirical formula C₂₀H₁₈N₂O, indicating a complex organic structure containing twenty carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular formula reflects the compound's classification within the carbazole chemical class, characterized by the presence of nitrogen-containing heterocyclic ring systems that contribute to its distinctive optical properties and chemical stability.
The calculated molecular weight of 302.37 grams per mole provides essential quantitative data for stoichiometric calculations, analytical determinations, and formulation development. This molecular weight places Vat Blue 42 within the medium-molecular-weight range for organic dyes, contributing to its favorable balance of color intensity and substrate penetration properties. The relatively high molecular weight compared to simpler aromatic compounds reflects the extended conjugated system responsible for the compound's blue coloration.
Detailed analysis of the molecular composition reveals specific structural features that define the compound's properties. The carbon-to-hydrogen ratio of 1.11:1 indicates a highly unsaturated aromatic system with extensive pi-electron delocalization. The presence of two nitrogen atoms within the molecular framework suggests multiple sites for chemical interaction and potential coordination chemistry. The single oxygen atom provides polarity and hydrogen bonding capability, influencing solubility characteristics and intermolecular interactions.
The molecular composition supports the compound's classification as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) organic-metal salt substance. This classification acknowledges that the commercial material may contain multiple related chemical species resulting from the synthetic process, while maintaining the core molecular structure represented by the empirical formula.
Spectroscopic Characterization: Fourier Transform Infrared, Ultraviolet-Visible, and Nuclear Magnetic Resonance Spectral Signatures
Spectroscopic analysis of Vat Blue 42 provides comprehensive structural information through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbazole backbone generates distinctive carbon-carbon aromatic stretching vibrations in the 1500-1650 wavenumber region, while nitrogen-hydrogen stretching modes appear as medium-intensity bands in the 3300-3400 wavenumber range. The hydroxyl group contribution manifests as broad absorption bands between 3200-3550 wavenumbers, indicating hydrogen bonding interactions that influence the compound's solid-state properties.
The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, providing confirmation of the extensive aromatic character of the molecule. Carbon-nitrogen stretching modes, characteristic of the carbazole structure, appear as strong absorption bands in the 1200-1275 wavenumber region. These spectroscopic signatures collectively provide a unique fingerprint for compound identification and purity assessment.
Ultraviolet-Visible spectroscopy demonstrates the compound's characteristic absorption profile responsible for its blue coloration. The extended conjugated system of the carbazole structure creates multiple electronic transitions that define the optical properties. In concentrated sulfuric acid solutions, the compound exhibits a green-light blue coloration, shifting to green-blue precipitation upon dilution. Basic insurance powder solutions or sodium hydroxide treatments result in yellow coloration, demonstrating the pH-dependent spectroscopic behavior characteristic of vat dyes.
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through analysis of hydrogen and carbon environments within the molecule. The aromatic proton signals appear in the 7-8 parts per million region of the proton spectrum, with specific splitting patterns that reflect the substitution pattern of the carbazole and phenolic rings. The carbon-13 spectrum reveals distinct signals for aromatic carbons, with quaternary carbons appearing at characteristic chemical shifts that confirm the structural connectivity.
Crystallographic Studies and X-ray Diffraction Patterns
X-ray diffraction analysis of Vat Blue 42 reveals significant information about its solid-state structure and crystalline properties. The compound exhibits crystalline character in its pure form, with distinctive diffraction peaks that confirm the preservation of its molecular structure in the solid state. Comparative studies with related compounds demonstrate that the crystalline nature of vat dyes significantly influences their dissolution behavior and application properties.
Research on structurally similar vat dyes, such as Vat Red 13, provides insight into the crystallographic behavior expected for Vat Blue 42. These studies demonstrate that vat dyes typically exhibit well-defined crystalline structures with specific diffraction patterns at characteristic angles. The crystalline nature contributes to the compound's stability and influences its interaction with inclusion complexes and solubilizing agents.
The X-ray diffraction pattern of Vat Blue 42 shows significant peaks at specific diffraction angles that are characteristic of the carbazole-based structure. The crystalline arrangement influences the compound's physical properties, including its dissolution rate and interaction with textile substrates. When subjected to mechanical processing such as kneading with cyclodextrin complexes, the crystalline character can be modified to produce amorphous forms with enhanced solubility characteristics.
Crystallographic analysis also reveals information about intermolecular interactions within the solid-state structure. The presence of hydrogen bonding capabilities through the hydroxyl and amino functional groups creates specific packing arrangements that influence the material's physical properties. These solid-state interactions contribute to the compound's thermal stability and influence its behavior during processing and application procedures.
The diffraction data provides essential information for quality control and characterization purposes, allowing for the identification of polymorphic forms and the assessment of crystalline purity. Changes in the diffraction pattern can indicate chemical degradation, contamination, or the formation of different solid-state forms that may affect the compound's performance characteristics.
Properties
CAS No. |
1327-81-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction
Anthraquinone is nitrated to 1-nitroanthraquinone , which is reduced to 1-aminoanthraquinone using catalytic hydrogenation or sodium sulfide. This intermediate is critical for introducing the amine group necessary for subsequent condensation.
Condensation and Sulfonation
The aminoanthraquinone derivative reacts with N-ethylcarbazole and 4-nitrosophenol in sulfuric acid, mirroring the classical method but with automated temperature control systems to maintain –23°C. Industrial plants often use continuous-flow reactors to enhance yield and reduce reaction time.
Reduction to Leuco Form
The insoluble dye precursor is reduced to its water-soluble leuco form using sodium hydrosulfite (Na₂S₂O₄) in an alkaline medium (pH 12–14). This step is conducted at 50–60°C to accelerate reduction while minimizing decomposition.
Table 1: Industrial Reaction Conditions for Vat Blue 42 Synthesis
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 40–50°C | 85–90 |
| Reduction | H₂ (catalytic) or Na₂S | 80–100°C | 92–95 |
| Condensation | H₂SO₄, N-ethylcarbazole, 4-nitrosophenol | –23°C | 75–80 |
| Leuco Formation | Na₂S₂O₄, NaOH | 50–60°C | 88–90 |
Key Chemical Reactions and Mechanisms
Reduction Dynamics
Sodium hydrosulfite reduces the quinoid structure of the intermediate to the hydroquinone form. The reaction follows a two-electron transfer mechanism, with the hydrosulfite anion (S₂O₄²⁻) donating electrons to break conjugated double bonds. Alkaline conditions (pH > 12) prevent re-oxidation and stabilize the leuco form.
Optimization of Reaction Conditions
Temperature Control
Maintaining –23°C during condensation is critical to avoid polymerization byproducts. Industrial setups use cryogenic cooling systems to achieve this, improving yield by 15–20% compared to ambient-temperature attempts.
Alternative Reducing Agents
While sodium hydrosulfite remains standard, recent studies explore sodium borohydride (NaBH₄) paired with sodium metabisulfite (Na₂S₂O₅) as a reducing system. This combination offers a higher reduction potential (–820 to –890 mV vs. SHE) and better stability in alkaline media.
Table 2: Comparison of Reducing Agents
| Agent | Reduction Potential (mV) | Stability in Alkaline Media | Cost Efficiency |
|---|---|---|---|
| Na₂S₂O₄ | –660 to –700 | Moderate | High |
| NaBH₄/Na₂S₂O₅ | –820 to –890 | High | Moderate |
Comparative Analysis with Other Vat Dyes
Vat Blue 42 distinguishes itself from analogs like Vat Blue 1 (Indigo) and Vat Red 10 through its sulfur-containing structure, which enhances wash-fastness. Unlike Indigo, which requires repeated dipping for color depth, Vat Blue 42 achieves intense shades in a single application due to its higher molar extinction coefficient .
Scientific Research Applications
Applications in Scientific Research
1. Chemistry
- Model Compound : Vat Blue 42 serves as a model compound for studying vat dyes' behavior and interactions with various substrates. Its stability and reactivity make it a valuable tool for research in dye chemistry.
2. Biology
- Staining Techniques : The dye is employed in biological staining techniques to visualize cellular structures, aiding in microscopy and histology studies. Its ability to bind effectively to biological tissues enhances contrast in imaging.
3. Medicine
- Therapeutic Investigations : Research has explored the potential therapeutic applications of Vat Blue 42 due to its chemical stability and interactions with biological molecules. Studies are ongoing to understand its role in drug delivery systems or as a diagnostic agent.
Industrial Applications
1. Textile Industry
- Dyeing Fabrics : Vat Blue 42 is extensively used in the textile industry for dyeing cotton and other fibers. It provides high-quality coloration with excellent fastness properties, making it resistant to washing and light exposure. The dyeing process involves reducing the dye to its leuco form, applying it to textiles, and then oxidizing it back to its insoluble form .
Environmental Impact and Biodegradation
The environmental impact of textile dyes, including Vat Blue 42, has raised concerns regarding water pollution from dye effluents. Research has focused on biodegradation methods using indigenous bacteria such as Pseudomonas aeruginosa, which have shown effectiveness in degrading vat dyes and reducing their toxicity in wastewater treatment processes .
Case Study: Biodegradation of Vat Blue Dyes
A study investigated the biodegradation of Vat Blue 4 (closely related to Vat Blue 42) using Pseudomonas aeruginosa. Key findings included:
- Decolorization Efficiency : The strain achieved up to 95% color removal from effluents containing high concentrations of the dye within 24 hours.
- Optimal Conditions : The optimal pH for degradation was found to be around neutral (pH 7), with a temperature optimum at 35°C .
Summary of Key Properties
| Property | Value |
|---|---|
| Light Fastness | AATCC Rating: 5 |
| Chlorine Bleach Fastness | AATCC Rating: 3 |
| Ironing Fastness | ISO Rating: 4 |
| Mercerized Fastness | AATCC Rating: 4 |
Mechanism of Action
The mechanism of action of Vat Blue 42 involves its reduction to a soluble leuco form, which can penetrate textile fibers. Upon oxidation, the dye reverts to its insoluble form, becoming firmly fixed within the fiber structure. This process ensures the dye’s excellent fastness properties, making it resistant to washing and light.
Comparison with Similar Compounds
Key Distinctions :
- Application Scope: Vat Blue 42 is explicitly noted for its versatility in art and DIY projects, a niche less emphasized for Vat Blue 43 .
Functional Analogues: Sulphur Vat Blue GNX
Suppliers like Dycosulfur and Ningbo Import/Export Co. market Sulphur Vat Blue GNX as a competitor . While structural details are unspecified, functional similarities include:
- Use Case : Textile dyeing, particularly for cotton and blends.
Research Findings and Industrial Relevance
Performance Metrics
- Lightfastness : Vat Blue 42 retains >90% color integrity after 500 hours of UV exposure, outperforming many sulfur-based analogues .
- Solubility : Water-soluble formulation ensures even dye distribution, critical for industrial batch consistency .
Market Position
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
